2-(2-fluoroethyl)-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one is a complex organic compound notable for its unique molecular structure and potential applications in medicinal chemistry. This compound features a fluoroethyl group, a methyl group, and a tetrazatricyclo framework, which contribute to its distinctive chemical properties and biological activities.
The compound is cataloged under the CAS number 133627-08-4 and can be sourced from various chemical suppliers such as Benchchem and Chemsrc, where it is available for research purposes.
This compound belongs to a class of tricyclic compounds that may exhibit biological activity, particularly as potential inhibitors of specific enzymes or receptors. Its structural complexity allows for diverse interactions in biological systems.
The synthesis of 2-(2-fluoroethyl)-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one typically involves multiple synthetic steps:
Common reagents in the synthesis include:
Industrial production may utilize continuous flow reactors and advanced purification techniques like chromatography to enhance yield and purity.
The molecular formula of 2-(2-fluoroethyl)-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one is with a molecular weight of 272.28 g/mol. The structure can be represented using various notations:
InChI=1S/C14H13FN4O/c1-18-11-5-3-8-17-13(11)19(9-6-15)12-10(14(18)20)4-2-7-16-12/h2-5,7-8H,6,9H2,1H3
CN1C2=C(N=CC=C2)N(C3=C(C1=O)C=CC=N3)CCF
The compound's unique structure allows it to adopt specific conformations that are essential for its biological activity.
The compound can undergo several types of chemical reactions:
Typical reagents include:
The mechanism of action for 2-(2-fluoroethyl)-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one involves its interaction with biological targets such as enzymes or receptors. The fluoroethyl and methyl groups are critical in determining the compound's binding affinity and specificity due to their electronic properties.
The tetrazatricyclo framework provides a rigid scaffold that enhances the compound's ability to engage in various biological pathways potentially leading to therapeutic effects.
Key physical properties include:
Chemical properties include:
Relevant analyses might include spectral data (NMR, IR) to confirm structural integrity during synthesis.
The primary applications of 2-(2-fluoroethyl)-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one lie within medicinal chemistry as potential inhibitors for specific biological targets. Its unique structural features make it a candidate for further research into therapeutic applications against diseases where enzyme inhibition plays a crucial role.
This compound exemplifies how intricate organic structures can yield significant biological activity through careful design and synthesis strategies.
CAS No.: 654654-76-9
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5